molecular formula C13H20N4O2 B2487886 1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1798679-05-6

1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No.: B2487886
CAS No.: 1798679-05-6
M. Wt: 264.329
InChI Key: LIGGAZGVEHNZGO-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.329. The purity is usually 95%.
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Scientific Research Applications

Molecular Sensing and Supramolecular Chemistry

The study of ureido-pyrimidine derivatives, including those similar to 1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, reveals their potential in supramolecular chemistry. These compounds can form triple hydrogen bonds with specific partners, leading to conformational and tautomeric shifts. Such behavior is crucial for developing molecular sensors that rely on reversible and selective binding mechanisms. For instance, the conformational equilibrium in the urea moiety and tautomerism in the pyrimidine part of similar compounds have been explored using techniques like NMR and DFT calculations. This research opens new avenues in molecular sensing, where the selective response to stimuli can lead to significant changes in the compound's properties, useful for detecting specific molecules or ions (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).

Fluorescent Sensing and Analyte Detection

Pyridyl ureas, closely related to the compound , have been synthesized and evaluated for their fluorescence properties. These compounds exhibit solvatochromic behavior, where their fluorescent emission shifts based on the solvent environment. Such characteristics make them potential candidates for fluorescent sensors, capable of detecting changes in their immediate environment or binding to specific analytes. The introduction of functional groups, such as 2-methoxyethyl, can further tune these properties, enhancing their sensitivity and selectivity toward target molecules, including carboxylic acids and alcohols. This application is particularly relevant in the development of new diagnostic tools and analytical techniques in chemistry and biochemistry (Jordan, Boyle, Sargent, & Allen, 2010).

Anticancer Research

Compounds featuring the pyridyl and urea functionalities have been explored for their antiproliferative activity against various cancer cell lines. By designing and synthesizing derivatives like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea, researchers have discovered potent anticancer agents. These compounds demonstrate significant inhibitory effects on cancer cell growth, with some showing comparable potency to known cancer treatments like sorafenib. This research underscores the potential of such compounds in medicinal chemistry, particularly in the design of new therapies for cancer treatment (Feng et al., 2020).

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-19-9-7-15-13(18)16-11-5-8-17(10-11)12-4-2-3-6-14-12/h2-4,6,11H,5,7-10H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGGAZGVEHNZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1CCN(C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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